Z-Asp(osu)-ome

Description

Significance of Activated Amino Acid Derivatives in Modern Peptide Synthesis

The formation of a peptide bond between two amino acids is not a spontaneous reaction; it requires the chemical activation of the carboxyl group of one amino acid to make it susceptible to nucleophilic attack by the amino group of another. bachem.com In modern peptide synthesis, this is achieved through the use of activated amino acid derivatives. amerigoscientific.com These derivatives are essential for controlling the reaction, improving efficiency, and minimizing unwanted side reactions like polymerization. bachem.comwikipedia.org

Active esters are a prominent class of these derivatives, where an electron-withdrawing group is attached to the carboxyl's oxygen atom, making the carboxyl carbon more electrophilic. wikipedia.orguniurb.it This activation strategy is fundamental to both solution-phase and solid-phase peptide synthesis (SPPS), the two primary methods for constructing peptides in the laboratory. bachem.comrsc.org The use of pre-activated, stable building blocks, such as those with OSu esters, helps to reduce the risk of racemization, a process where the amino acid's stereochemistry is lost, which is a notorious issue when using highly reactive coupling reagents. rsc.org

Evolution of Protecting Group Strategies in Organic Synthesis

The concept of using protecting groups is a cornerstone of complex organic synthesis, dating back to the pioneering work of Emil Fischer on carbohydrates. researchgate.netthieme-connect.de A protecting group is a molecular 'mask' that temporarily blocks a reactive functional group, preventing it from reacting while chemical transformations are carried out elsewhere in the molecule. numberanalytics.comwikipedia.orgyoutube.com An ideal protecting group should be easy to introduce, stable under the desired reaction conditions, and easy to remove without damaging the rest of the molecule. pressbooks.pub

Historical Development and Enduring Utility of the Benzyloxycarbonyl (Z) Group in Peptide Chemistry

The benzyloxycarbonyl group, commonly abbreviated as Z or Cbz, was the first "modern" protecting group for amines and its introduction by Max Bergmann and Leonidas Zervas in 1932 is considered a landmark event that launched the era of modern peptide synthesis. researchgate.netbachem.comuzh.chacs.org The Z group is a urethane-type protection which significantly reduces the risk of racemization at the adjacent chiral center during the activation of the carboxyl group. nottingham.ac.uk

It is introduced to protect the α-amino group of an amino acid, preventing its nucleophilicity during peptide coupling. wiley-vch.de The Z group is known for its stability under mildly acidic and basic conditions, making it compatible with various synthetic steps. researchgate.net It is typically removed under strong acidic conditions (such as with HBr in acetic acid) or, more commonly, through catalytic hydrogenolysis, which cleaves the group to yield the free amine, toluene, and carbon dioxide. bachem.com While other protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) have become dominant in solid-phase peptide synthesis, the Z group remains a valuable and widely used protecting group, particularly in solution-phase synthesis strategies. bachem.compeptide.combachem.com

Contextualization of N-Hydroxysuccinimide (OSu) Esters as Activating Groups in Amide Bond Formation

N-Hydroxysuccinimide (NHS) is a reagent used to activate carboxylic acids for amide bond formation. wikipedia.org When a carboxylic acid is reacted with NHS in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), it forms an N-hydroxysuccinimidyl ester, also known as an NHS ester or OSu ester. wikipedia.orggoogle.com

These active esters are highly effective in peptide synthesis for several reasons. They are sufficiently reactive to couple efficiently with primary amines to form a stable amide bond. wikipedia.orgglenresearch.com A significant advantage of OSu esters is that many are stable, crystalline solids that can be isolated, purified, and stored, making them convenient "shelf-stable" reagents. bachem.comsemanticscholar.org This contrasts with other activation methods where the reactive intermediate is transient and must be used immediately. orgsyn.org The coupling reaction with an OSu ester releases NHS as a byproduct, which is water-soluble and therefore easily removed from the reaction mixture during purification. uniurb.it The use of OSu esters is a widely adopted strategy that promotes efficient coupling while minimizing the potential for side reactions, including racemization. semanticscholar.orgacs.org

Research Findings and Chemical Data

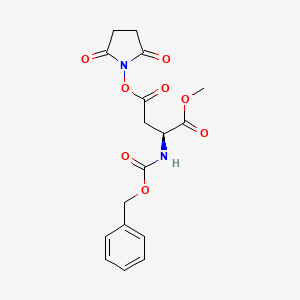

The compound Z-Asp(OSu)-OMe is a specific reagent used in peptide synthesis. Its properties are defined by its constituent parts, which are selected to control the reactivity of the aspartic acid residue during the stepwise assembly of a peptide.

Table 1: Chemical Properties of Z-Asp(OSu)-OMe

| Property | Value |

|---|---|

| Chemical Name | N-alpha-Benzyloxycarbonyl-L-aspartic acid alpha-(N-hydroxysuccinimidyl) beta-methyl ester |

| CAS Number | 54743-84-9 creative-peptides.com |

| Molecular Formula | C₁₇H₁₈N₂O₈ |

| Molecular Weight | 378.34 g/mol |

| Structure | Aspartic acid backbone with a Z group on the α-amine, an OSu ester on the α-carboxyl, and a methyl ester on the β-carboxyl (side chain). |

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name | Abbreviation/Synonym | Role/Type |

|---|---|---|

| Z-Asp(OSu)-OMe | N/A | Subject of article; activated amino acid |

| Aspartic Acid | Asp, D | Amino Acid |

| Benzyloxycarbonyl | Z, Cbz | Amine protecting group |

| N-Hydroxysuccinimide | NHS, HOSu | Activating reagent |

| Methyl Ester | -OMe | Carboxyl protecting group |

| tert-Butyloxycarbonyl | Boc | Amine protecting group |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Amine protecting group |

| Dicyclohexylcarbodiimide | DCC | Coupling agent |

Structure

3D Structure

Properties

IUPAC Name |

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl (2S)-2-(phenylmethoxycarbonylamino)butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O8/c1-25-16(23)12(9-15(22)27-19-13(20)7-8-14(19)21)18-17(24)26-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,18,24)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRDCYKLERFBCM-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Peptide Bond Formation Utilizing Z Asp Osu Ome

Elucidation of the Active Ester Aminolysis Reaction Pathway

The formation of a peptide bond via an active ester such as Z-Asp(osu)-ome proceeds through a well-established aminolysis reaction. This process is generally accepted to occur via a two-step, bimolecular mechanism involving a tetrahedral intermediate. thieme-connect.de

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the free amino group of an incoming amino acid or peptide on the electrophilic carbonyl carbon of the activated ester in the Z-Asp(osu)-ome side chain.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate. The breakdown of this intermediate is the rate-limiting step of the reaction. thieme-connect.de

Product Formation: The intermediate collapses, resulting in the formation of the new peptide (amide) bond and the release of N-hydroxysuccinimide as a stable, non-interfering leaving group.

Role of the N-Hydroxysuccinimide Moiety in Enhancing Electrophilicity

The effectiveness of Z-Asp(osu)-ome as an acylating agent is critically dependent on the N-hydroxysuccinimide (NHS) moiety. While simple alkyl esters are generally unreactive towards amines, the NHS ester is considered "active" because the succinimide (B58015) group significantly enhances the electrophilicity of the carbonyl carbon. thieme-connect.de

The electron-withdrawing nature of the NHS group, attached to the ester oxygen, pulls electron density away from the carbonyl carbon. ekb.eg This inductive effect makes the carbonyl carbon more electron-deficient and, therefore, significantly more susceptible to nucleophilic attack by an amine. thieme-connect.de The reactivity of such active esters correlates with the acidity of the corresponding hydroxyl compound (in this case, NHS), with more acidic phenols or hydroxylamines generally producing more reactive esters. thieme-connect.de NHS provides a good balance, creating an ester that is reactive enough for efficient coupling under mild conditions but often stable enough to be isolated, purified, and stored. wikipedia.orgthieme-connect.de

Kinetic and Thermodynamic Aspects of Z-Asp(osu)-ome Coupling Reactions

The kinetics of active ester coupling reactions are influenced by several factors, including the nature of the active ester itself, the solvent, and the presence of catalysts. Aminolysis is a bimolecular reaction, meaning its rate is dependent on the concentration of both the active ester and the amine. thieme-connect.de

Solvent Effects: The polarity of the solvent plays a significant role. For many active ester aminolysis reactions, the rate is considerably faster in polar solvents like dimethylformamide (DMF) compared to nonpolar solvents like benzene. thieme-connect.de

Catalysis: Mild acids, such as acetic acid, have been shown to catalyze the aminolysis of active esters. thieme-connect.de

The table below presents comparative data for various active esters, illustrating the relative reactivity conferred by different leaving groups. While specific kinetic data for Z-Asp(osu)-ome is not detailed, the performance of other Z-protected-OSu esters provides a strong indication of its expected reactivity.

| Active Ester Derivative | Coupling Reagent for Synthesis | Yield (%) | Melting Point (°C) | Optical Rotation [α]D²⁵ (c=2, dioxane) |

|---|---|---|---|---|

| Z-Phe-OSu | DCC | 76 | 140-140.5 | -17.3 |

| Z-Leu-OSu | DCC | 51 | 116-117 | -33.6 |

| Z-Glu(OMe)-OSu | DCC | 53 | 107-108 | -23.3 |

| Z-Arg(Z)₂-OSu | DCC | 80 | 85-86 | -9.7 |

Stereochemical Control and Racemization Pathways in Aspartic Acid Coupling

Maintaining the stereochemical integrity of amino acids during peptide synthesis is paramount. Racemization, the conversion of a chiral amino acid from its L-form to a mixture of L- and D-forms, can occur during the activation and coupling steps. thieme-connect.de

For aspartic acid derivatives activated at the side chain, such as Z-Asp(osu)-ome, the primary concern is not racemization at the β-carboxyl group itself (as it is not attached to a chiral center). thieme-connect.de However, a significant and well-documented side reaction is the formation of an aspartimide (a succinimide derivative). nih.gov

This side reaction is particularly prevalent under basic conditions and involves the intramolecular attack of the backbone amide nitrogen onto the activated side-chain ester. This cyclization forms a five-membered aspartimide ring. While this intermediate is achiral at the site of cyclization, its formation is problematic for several reasons:

The aspartimide ring is susceptible to nucleophilic attack by the incoming amine (or residual water) at either the α- or β-carbonyl carbon.

Attack at the β-carbonyl regenerates the desired β-linked peptide, but attack at the α-carbonyl leads to the formation of an undesired α-linked peptide isomer.

The conditions that promote aspartimide formation can also lead to racemization of the α-carbon of the aspartic acid residue. nih.gov The formation of the planar imide ring can facilitate the abstraction and re-addition of the α-proton, leading to epimerization.

The propensity for aspartimide formation is highly dependent on the amino acid residue following the aspartic acid, with -Asp-Gly- sequences being particularly problematic. nih.gov Therefore, while using Z-Asp(osu)-ome directs coupling to the side chain, careful control of reaction conditions, particularly the choice of base and reaction time, is essential to suppress aspartimide formation and preserve the integrity and stereochemistry of the final peptide. nih.govresearchgate.net

Applications of Z Asp Osu Ome in Peptide Synthesis Strategies

Utilization in Solution-Phase Peptide Synthesis (LPPS)

Z-Asp(osu)-ome finds significant application in liquid-phase peptide synthesis (LPPS), a classical approach to building peptide chains in a homogenous solution. bachem.comwiley-vch.de This method allows for the purification of intermediates at each step, ensuring the high purity of the final peptide.

Stepwise Elongation Methodologies

In stepwise elongation, peptides are assembled by sequentially adding one amino acid residue at a time to the growing peptide chain. thieme-connect.de Z-Asp(osu)-ome, with its pre-activated OSu ester, is well-suited for this approach. The activated ester readily reacts with the free amino group of a C-terminally protected amino acid or peptide fragment, forming a new peptide bond. For instance, in the synthesis of a peptide containing the Asp-Ala sequence, Z-Asp(osu)-ome could be coupled with H-Ala-OBzl. google.com The Z-group provides stable N-terminal protection that can be selectively removed, typically by catalytic hydrogenation, to allow for the next coupling step. bachem.comthieme-connect.de This iterative process of coupling and deprotection is the foundation of stepwise synthesis.

Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies (where applicable for Z-chemistry)

While Z-chemistry is more traditionally associated with solution-phase synthesis, derivatives like Z-Asp(osu)-ome can be integrated into certain solid-phase peptide synthesis (SPPS) strategies. bachem.comthieme-connect.de In SPPS, the peptide is assembled on a solid support, which simplifies the purification process as excess reagents and byproducts can be washed away. thieme-connect.de

The Z-group can be used for N-terminal protection in SPPS, although the now more common Fmoc and Boc strategies are prevalent. bachem.comnih.gov The cleavage of the Z-group, typically requiring catalytic hydrogenation, can present challenges in a solid-phase context. thieme-connect.de However, for specific applications or when orthogonality with other protecting groups is required, Z-protected amino acids are still employed. For instance, a free amine on a resin could be protected with a Z group by reacting it with Z-OSu. ub.edu

Advantages and Limitations of Z-Asp(osu)-ome in Specific Peptide Synthesis Contexts

The utility of Z-Asp(osu)-ome is defined by a balance of its advantages and limitations.

Advantages:

Reduced Racemization: The urethane-based Z-group helps to suppress racemization during the activation and coupling steps, a critical factor for maintaining the stereochemical integrity of the peptide. thieme-connect.dechemistrydocs.com

Stable Protection: The Z-group is stable under the mildly acidic conditions often used to remove other protecting groups like Boc, allowing for orthogonal protection strategies. chemistrydocs.com

Pre-activated for Coupling: The N-hydroxysuccinimide (OSu) ester is a pre-activated form, facilitating efficient peptide bond formation without the need for additional coupling reagents in every step. nih.gov This can simplify the reaction procedure and minimize side reactions.

Limitations:

Cleavage Conditions: The removal of the Z-group typically requires catalytic hydrogenation (e.g., H2/Pd), which may not be compatible with all peptide sequences, particularly those containing sulfur-containing amino acids like methionine or cysteine. thieme-connect.de

Solubility Issues: As with many solution-phase syntheses, the solubility of larger protected peptide fragments can decrease, complicating the synthesis and purification process. thieme-connect.de

Side Reactions: In sequences containing Asp(OtBu)-Gly, there is a risk of aspartimide formation, especially under basic conditions. uwec.edu

Synthesis of Complex Peptide Sequences and Peptidomimetics utilizing Z-Asp(osu)-ome

Z-Asp(osu)-ome and related Z-protected aspartic acid derivatives have been instrumental in the synthesis of complex peptides and peptidomimetics. The synthesis of an oostatic hormone analogue demonstrated the use of Z-Asp(OtBu)-OSu in a multi-step solution-phase synthesis involving both stepwise elongation and fragment condensation to yield the final complex peptide. nih.gov The ability to create specific protected fragments is crucial for the convergent synthesis of larger, more intricate molecules.

The table below summarizes key research findings related to the application of Z-Asp(osu)-ome and similar derivatives.

| Research Area | Key Finding | Reference |

| Solution-Phase Synthesis | Z-Asp(OtBu)-OSu was used in the stepwise preparation of a protected pentapeptide fragment for the synthesis of an oostatic hormone analogue. | nih.gov |

| Fragment Condensation | A protected dipeptide fragment, Z-Leu-Lys(Boc)-OH, was synthesized using Z-Leu-OSu and subsequently coupled with Z-Asp(OtBu)-OSu to create a larger fragment for the synthesis of Thymosin α1. | google.com |

| Protecting Group Strategy | The Z-group provides stable N-terminal protection that is orthogonal to acid-labile groups like Boc, allowing for selective deprotection schemes. | chemistrydocs.com |

Advanced Considerations and Challenges in Z Asp Osu Ome Mediated Synthesis

Mitigation Strategies for Aspartimide Formation in Aspartic Acid-Containing Peptides

Aspartimide formation is a significant side reaction in peptide synthesis involving aspartic acid, particularly when the peptide chain is exposed to basic conditions. This intramolecular cyclization occurs when the backbone amide nitrogen attacks the side-chain carboxyl group of the aspartic acid residue, leading to the formation of a five-membered succinimide (B58015) ring. This process is particularly prevalent in sequences such as Asp-Gly, Asp-Ala, Asp-Ser, and Asp-Asn. The resulting aspartimide is problematic as it is a mass-neutral impurity that can be difficult to separate from the desired peptide. Furthermore, the aspartimide ring can undergo base-catalyzed hydrolysis or aminolysis, leading to a mixture of α- and β-aspartyl peptides, as well as their D-isomers, further complicating purification.

Several strategies have been developed to minimize aspartimide formation:

Sterically Hindered Side-Chain Protecting Groups: Increasing the steric bulk of the aspartic acid side-chain protecting group can physically obstruct the intramolecular cyclization. Protecting groups like 3-methylpent-3-yl (Mpe) and 2,3,4-trimethylpent-3-yl (Die) have demonstrated improvements over the more common tert-butyl (tBu) group. The use of bulky trialkylmethyl esters for the aspartic acid side chain has also been shown to be effective.

Backbone Amide Protection: Protecting the amide nitrogen of the residue following the aspartic acid can completely prevent aspartimide formation by removing the attacking nucleophile. The 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb) groups are commonly used for this purpose. These are often incorporated as pre-formed dipeptide building blocks, such as Fmoc-Asp(OR)-(Dmb)Gly-OH, to overcome the challenge of coupling to the sterically hindered secondary amine formed by the backbone protection.

Modification of Deprotection Conditions: In the context of Fmoc-based solid-phase peptide synthesis (SPPS), the basic conditions required for Fmoc group removal can promote aspartimide formation. Adding an acidic additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) to the piperidine (B6355638) deprotection solution can buffer the basicity and significantly reduce this side reaction. Using a weaker base, such as piperazine, for Fmoc removal has also been shown to be effective.

Novel Protecting Groups: Innovative protecting groups have been designed to be resistant to aspartimide formation. For instance, the cyanosulfurylide (CSY) group masks the carboxylic acid with a stable carbon-carbon bond, which is immune to nucleophilic attack by the backbone amide under standard SPPS conditions.

| Strategy | Mechanism | Example(s) | Key Considerations |

| Bulky Side-Chain Protection | Steric hindrance prevents intramolecular cyclization. | Mpe, Die, trialkylmethyl esters. | May reduce coupling efficiency due to steric bulk. |

| Backbone Amide Protection | Removes the nucleophilic backbone amide nitrogen. | Dmb, Hmb. | Requires use of pre-formed dipeptides for efficient coupling. |

| Modified Deprotection | Reduces the basicity of the reaction environment. | Addition of HOBt or Oxyma to piperidine; use of piperazine. | Does not completely eliminate the side reaction. |

| Novel Protecting Groups | Alters the chemical nature of the protected group to prevent cyclization. | Cyanosulfurylide (CSY). | May require specific, non-standard cleavage conditions. |

Suppression of Racemization during Z-Asp(osu)-ome Coupling

Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a critical issue during peptide bond formation. The activation of the carboxylic acid group, a necessary step for coupling, increases the acidity of the α-proton. In the presence of a base, this proton can be abstracted, leading to the formation of a planar enolate or an oxazolone (B7731731) intermediate, both of which can be protonated from either face, resulting in a mixture of L- and D-isomers. The N-succinimidyl ester (OSu) in Z-Asp(osu)-ome is an activated form prone to racemization, especially when strong bases are used or with prolonged reaction times.

Strategies to suppress racemization focus on controlling the reaction conditions and the use of specific additives:

Additive-Based Suppression: The most common method to suppress racemization is the addition of auxiliary nucleophiles to the coupling reaction. Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-oxime cyanoacetate (B8463686) (Oxyma) are highly effective. These additives react with the activated amino acid to form an in situ active ester that is less prone to racemization than the initial activated species. They also accelerate the coupling reaction, minimizing the time the activated amino acid is susceptible to racemization.

Control of Base: The choice and amount of base used during coupling are crucial. Sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are generally preferred over less hindered amines. Using the minimum necessary amount of base is also critical to minimize the risk of α-proton abstraction.

Temperature Control: Lowering the reaction temperature can significantly reduce the rate of racemization. This is particularly important in microwave-assisted peptide synthesis, where elevated temperatures can increase the risk of epimerization for sensitive amino acids like aspartic acid.

Urethane-Based Nα-Protection: The benzyloxycarbonyl (Z) group is a urethane-type protecting group. Urethane (B1682113) protecting groups, including Fmoc and Boc, are known to suppress racemization during coupling. They do so by disfavoring the formation of the problematic oxazolone intermediate.

| Method | Principle | Reagents/Conditions |

| Additives | Forms a less racemization-prone active ester intermediate and accelerates coupling. | HOBt, HOAt, Oxyma. |

| Base Control | Minimizes base-catalyzed α-proton abstraction. | Use of sterically hindered bases (e.g., DIPEA, collidine); stoichiometric control. |

| Temperature | Reduces the rate of the racemization side reaction. | Lower reaction temperatures (e.g., 0 °C or below). |

| Nα-Protecting Group | The urethane structure of the Z-group inherently suppresses oxazolone formation. | Benzyloxycarbonyl (Z) group. |

Reaction Optimization for Sterically Hindered Amino Acids and Complex Sequences

Coupling Z-Asp(osu)-ome or any activated amino acid to a sterically hindered amino acid (e.g., Val, Ile, or N-methylated amino acids) or to the N-terminus of a complex, aggregated peptide sequence can be challenging, often resulting in low yields and incomplete reactions. The bulky side chains can physically block the approach of the activated carboxyl component to the N-terminal amine. Similarly, peptide aggregation, where peptide chains fold and interact with each other, can sequester the N-terminus, making it inaccessible for coupling.

Optimizing these difficult couplings requires a multi-faceted approach:

Powerful Coupling Reagents: While Z-Asp(osu)-ome is itself an active ester, for particularly difficult couplings, especially in fragment condensation, more potent in situ coupling reagents may be required. Phosphonium-based reagents like PyBOP and PyAOP, or uronium/aminium reagents like HATU and HCTU, are known for their high reactivity and ability to overcome steric hindrance.

Reaction Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for coupling to a hindered site. Microwave-assisted peptide synthesis is particularly effective in this regard, as it can rapidly and efficiently heat the reaction mixture, often leading to significantly improved coupling yields in shorter times. However, this must be balanced against the increased risk of racem

Analytical and Characterization Approaches for Z Asp Osu Ome and Its Reactions

Monitoring Peptide Coupling Efficiency and Completion

Ensuring that the peptide coupling reaction proceeds to completion is fundamental to achieving a high yield of the target peptide and simplifying subsequent purification steps. Several analytical methods are routinely employed to monitor the consumption of the free amine on the growing peptide chain, which signals the progress of the coupling reaction with Z-Asp(OSu)-OMe.

Commonly used techniques include:

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring the progress of a reaction. google.com By spotting the reaction mixture on a TLC plate alongside the starting materials, one can observe the disappearance of the limiting reactant (typically the N-terminally deprotected peptide) and the appearance of the product. The completion of the reaction is indicated when the spot corresponding to the starting amine is no longer visible. google.comwiley-vch.de For instance, in the synthesis of dipeptides using related Z-protected activated esters, TLC is used to confirm that the starting amino acid ester has reacted to over 98% completion before proceeding with the work-up. google.com

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a highly sensitive and quantitative technique for monitoring peptide coupling reactions. It allows for the separation and quantification of starting materials, intermediates, the desired product, and any side products. Reaction completion is confirmed when the peak corresponding to the starting peptide amine is absent or its area remains constant over time. HPLC analysis is crucial for the quality control of the final product. nih.gov

Colorimetric Tests (Ninhydrin Test): The ninhydrin (B49086) test is a classic qualitative method used extensively in solid-phase peptide synthesis (SPPS) to detect the presence of free primary amines. nih.govchempep.com A small sample of the peptide-resin is taken from the reaction vessel and treated with ninhydrin. A positive result (a deep blue or purple color) indicates the presence of unreacted free amines, signifying an incomplete coupling reaction. nih.gov The reaction is considered complete when the test is negative. This method is particularly useful for providing a quick check on the status of the coupling before cleaving the peptide from the resin. nih.gov

Table 1: Comparison of Methods for Monitoring Peptide Coupling Efficiency

| Method | Principle | Application | Advantages | Limitations |

| TLC | Differential migration of compounds on a stationary phase based on polarity. | Solution-phase synthesis. | Rapid, inexpensive, simple setup. google.com | Low sensitivity, not easily quantifiable, not suitable for on-resin monitoring. |

| HPLC | Separation of compounds based on their interaction with a stationary phase under high pressure. | Solution-phase and cleaved peptide analysis. | High sensitivity, quantitative, resolves complex mixtures. nih.govresearchgate.net | Requires specialized equipment, longer analysis time than TLC. |

| Ninhydrin Test | Colorimetric reaction of ninhydrin with primary amines. | Primarily Solid-Phase Peptide Synthesis (SPPS). | Simple, rapid qualitative check for free amines on-resin. nih.govchempep.com | Qualitative, can give false negatives with hindered or secondary amines (e.g., Proline). |

Detection and Quantification of Side Products (e.g., Aspartimide, Racemized Species)

The use of activated aspartic acid derivatives like Z-Asp(OSu)-OMe carries the risk of specific side reactions, primarily aspartimide formation and racemization. The detection and quantification of these impurities are critical for ensuring the quality of the synthetic peptide.

Aspartimide Formation: Aspartimide formation is a significant side reaction associated with aspartic acid residues during peptide synthesis, particularly under basic conditions used for Fmoc-deprotection. nih.gov The side-chain carboxyl group, or its ester, can be attacked by the backbone amide nitrogen of the following amino acid, leading to a cyclic imide intermediate. This aspartimide can then hydrolyze to form not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide, and both can exist as D- and L-isomers if racemization occurs. nih.gov The propensity for this side reaction is highly sequence-dependent, with -Asp-Gly- sequences being notoriously problematic. nih.gov

Detection and Quantification: HPLC and Mass Spectrometry (MS) are the primary tools for identifying aspartimide-related impurities. Since the aspartimide intermediate and the resulting β-aspartyl peptide have different retention times than the target α-aspartyl peptide, they can often be resolved and quantified by HPLC. nih.gov LC-MS is particularly powerful as it confirms the identity of these species by their mass.

Racemization: Racemization, the loss of stereochemical integrity at the α-carbon, is a major concern during peptide coupling. globalresearchonline.net The activation of the carboxyl group of Z-Asp(OSu)-OMe makes the α-proton more acidic and susceptible to abstraction by base, which can lead to epimerization. wiley-vch.de This can occur via direct enolization or through the formation of a planar oxazolone (B7731731) intermediate. wiley-vch.deglobalresearchonline.net The extent of racemization is influenced by the coupling method, solvent, base, and temperature. researchgate.net

Detection and Quantification: Quantifying the level of racemized species (diastereomers) requires chiral separation techniques.

Chiral HPLC: HPLC using a chiral stationary phase is a common method for separating and quantifying the desired peptide from its diastereomeric impurities. researchgate.net

Gas Chromatography (GC): After hydrolysis of the peptide and derivatization of the constituent amino acids, GC on a chiral column can be used to determine the enantiomeric purity of the aspartic acid residue. nih.gov

Table 2: Major Side Products in Z-Asp(OSu)-OMe Reactions and Their Analysis

| Side Product Type | Formation Mechanism | Key Influencing Factors | Primary Analytical Technique |

| Aspartimide-Related Impurities | Intramolecular cyclization involving the Asp side chain and the backbone amide. | Base exposure, C-terminal adjacent amino acid (e.g., Gly, Asn, Ser), temperature. nih.gov | HPLC, LC-MS. nih.gov |

| Racemized Species (Diastereomers) | Base-catalyzed α-proton abstraction from the activated amino acid; oxazolone formation. wiley-vch.deglobalresearchonline.net | Coupling reagents, base strength, temperature, pre-activation time. nih.govresearchgate.net | Chiral HPLC, Chiral GC (after hydrolysis). researchgate.net |

Future Perspectives and Research Directions in Z Asp Osu Ome Chemistry

Development of Novel Aspartic Acid Derivatives for Enhanced Synthetic Utility

A primary challenge in synthesizing peptides containing aspartic acid is the formation of aspartimide by-products. This occurs when the backbone nitrogen attacks the activated side-chain carboxyl group, a reaction often promoted by the basic conditions used for Fmoc group removal in solid-phase peptide synthesis (SPPS). iris-biotech.denih.gov This can lead to a mixture of difficult-to-separate impurities, including α- and β-aspartyl peptides and their racemized versions. iris-biotech.denih.gov

Future research will continue to focus on creating novel aspartic acid derivatives that minimize this side reaction. While Z-Asp(osu)-ome utilizes the well-established benzyloxycarbonyl (Z) group, which is typically used in solution-phase synthesis and removed by hydrogenolysis, the principles of side-chain protection are universal. bachem.com Key areas of development include:

Sterically Hindered Protecting Groups: The development of bulky ester groups for the side chain that physically obstruct the cyclization needed for aspartimide formation is a proven strategy. iris-biotech.deresearchgate.net Research into novel trialkylcarbinol esters and other sterically demanding groups that are more protective than the standard tert-butyl (OtBu) group is ongoing. iris-biotech.de Applying this concept to Z-protected derivatives could yield more robust building blocks for solution-phase or hybrid synthesis strategies.

Modified Backbone Protection: An alternative approach is the temporary modification of the peptide backbone itself to prevent the nucleophilic attack. The introduction of groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the backbone nitrogen adjacent to the aspartic acid residue has shown promise in suppressing aspartimide formation. researchgate.net Future work could explore the compatibility of such backbone protection strategies with Z-protected aspartic acid building blocks.

Novel Activating Groups: While the N-hydroxysuccinimide (Osu) ester is effective, research into alternative activating groups that may offer different reactivity profiles or be more resistant to premature hydrolysis or side reactions is a constant pursuit.

The goal of these research efforts is to expand the toolbox of aspartic acid building blocks, enabling the synthesis of previously inaccessible or "difficult" peptide sequences with higher purity and yield.

Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups

| Protecting Group | Abbreviation | Cleavage Condition | Key Advantage | Primary Limitation |

|---|---|---|---|---|

| tert-Butyl ester | OtBu | Strong acid (e.g., TFA) | Widely used, compatible with Fmoc-SPPS. iris-biotech.de | Prone to aspartimide formation in sensitive sequences. researchgate.net |

| Benzyl (B1604629) ester | OBzl | Catalytic Hydrogenation | Orthogonal to acid-labile groups; classic for Boc-SPPS. bachem.com | Catalyst poisoning by sulfur-containing residues. |

| 2,4-dimethyl-3-pentyl ester | ODmPent | Strong acid (e.g., TFA) | Offers excellent protection against aspartimide formation due to steric bulk. researchgate.net | Higher cost and less common than OtBu. |

| Allyl ester | OAll | Pd(0) catalysis | Orthogonal to both Fmoc and Boc strategies. | Requires specific palladium catalyst for removal. researchgate.net |

Integration into Automated Peptide Synthesis Platforms

The automation of peptide synthesis has revolutionized the field, enabling the rapid production of long and complex peptides. biorxiv.org A key future direction for any useful building block, including Z-Asp(osu)-ome analogs, is its seamless integration into these automated platforms. biorxiv.orgnih.gov

While Z-protected amino acids are traditionally associated with solution-phase synthesis, there is growing interest in hybrid strategies that combine solution- and solid-phase methods. Furthermore, the development of new cleavage and protection schemes could allow for the use of Z-protected derivatives directly in automated solid-phase peptide synthesis (SPPS). Research in this area would involve:

Optimizing Coupling Protocols: Developing standardized, highly efficient coupling conditions for Z-Asp(osu)-ome on various solid supports. This includes screening different solvents, coupling reagents (like HATU, HCTU, or DIC/Oxyma), and reaction times, potentially using microwave-assisted methods to speed up reactions and improve efficiency. biorxiv.orgrsc.org

Developing Orthogonal Deprotection Strategies: For SPPS, the protecting group strategy must be orthogonal. iris-biotech.de The Z-group's removal by hydrogenolysis is not directly compatible with standard SPPS workflows. Research could focus on developing new Z-group analogs that can be cleaved under conditions compatible with solid-phase techniques or exploring alternative, orthogonal protecting groups for the α-amino function that are compatible with the Z-protected side chain.

Real-Time Monitoring: Integrating real-time analytical methods into automated synthesizers to monitor the incorporation of the aspartic acid residue and detect any potential side-product formation immediately.

The successful integration of such derivatives into automated platforms would make them more accessible and useful for the rapid synthesis of peptide libraries for drug discovery and other applications. biorxiv.org

Exploration of Green Chemistry Principles in Z-Asp(osu)-ome Synthesis

The pharmaceutical and chemical industries are increasingly focused on sustainability. ijnc.ir Peptide synthesis, particularly on a large scale, is known for its high consumption of hazardous solvents and reagents, generating significant waste. rsc.orgacs.org Applying the principles of green chemistry to the synthesis and use of building blocks like Z-Asp(osu)-ome is a critical future direction. yale.edu

Key research areas include:

Greener Solvents: Replacing traditional, hazardous solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) with more environmentally benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or γ-valerolactone (GVL). acs.org Studies would need to confirm the solubility and reactivity of Z-Asp(osu)-ome and related reagents in these solvents.

Atom Economy: The use of activating groups like Osu is inherently not atom-economical, as the N-hydroxysuccinimide portion is a leaving group. Research into catalytic, waste-free amide bond formation methods is a long-term goal in peptide chemistry. yale.edu

Mechanochemistry: Exploring solvent-free synthesis methods using techniques like ball-milling. rsc.org The synthesis of protected amino acids and even peptide couplings have been successfully demonstrated under mechanochemical conditions, drastically reducing solvent waste. rsc.org Applying this to the preparation of Z-Asp(osu)-ome could represent a significant green advancement.

Renewable Feedstocks: While more of a long-term vision, deriving the chemical components of the building block (e.g., the benzyl group for Z-protection) from renewable plant-based sources instead of petroleum feedstocks aligns with green chemistry principles. yale.edu

Chemo-Enzymatic Approaches Utilizing Aspartic Acid Derivatives

The synergy between chemical and enzymatic methods offers powerful solutions for complex synthetic challenges. beilstein-journals.org Enzymes can offer exquisite selectivity (chemo-, regio-, and stereo-selectivity) under mild, aqueous conditions, which is often difficult to achieve with purely chemical methods. researchgate.netiupac.org

Future research will likely explore the use of enzymes in combination with derivatives like Z-Asp(osu)-ome:

Enzymatic Deprotection: While the Z-group is typically removed by hydrogenolysis, certain enzymes could potentially be developed or engineered to selectively cleave this group under mild conditions, avoiding harsh reagents.

Enzyme-Mediated Ligation: Using enzymes like ligases to couple peptide fragments, where one fragment is a Z-Asp(osu)-ome derivative or has been synthesized using it. This chemo-enzymatic ligation can be highly efficient and avoid the racemization often associated with chemical fragment condensation. researchgate.net

Selective Synthesis of Precursors: Employing enzymes to achieve selective modifications of aspartic acid before chemical protection and activation. For instance, enzymes can differentiate between the α- and β-carboxyl groups of aspartic acid, allowing for the synthesis of specifically protected isomers that are difficult to create chemically. researchgate.net This could lead to more efficient and higher-purity routes to the final Z-Asp(osu)-ome building block.

Table 2: Examples of Chemo-Enzymatic Strategies in Amino Acid/Peptide Synthesis

| Enzyme Class | Application | Potential Advantage | Reference |

|---|---|---|---|

| Lipase / Protease | Selective ester hydrolysis or synthesis | High regioselectivity for protecting/deprotecting specific carboxyl groups in aspartic acid. | researchgate.net |

| Aminopeptidase | Resolution of racemic amino acid amides | Produces single enantiomer amino acids, ensuring stereochemical purity. | iupac.org |

| Ligase | Peptide fragment condensation | Reduces risk of racemization compared to chemical ligation; occurs in aqueous buffer. | researchgate.net |

| Non-ribosomal peptide synthetase (NRPS) | Scaffold assembly from amino acid derivatives | Constructs complex, highly functionalized peptide backbones. | beilstein-journals.org |

By pursuing these research avenues, the utility, efficiency, and sustainability of using Z-Asp(osu)-ome and the next generation of aspartic acid derivatives can be significantly enhanced, contributing to the continued advancement of peptide science.

Q & A

Q. What are the standard protocols for assessing Z-Asp(osu)-ome’s inhibitory effects on caspase activity in apoptosis studies?

- Methodological Answer : Caspase inhibition assays typically involve:

- Caspase-Glo® 3/7 Assay : Quantify luminescence signals to measure caspase-3/7 activity in treated cells (e.g., H9c2 cells) .

- Annexin V Apoptosis Assay : Use fluorescent probes (e.g., RealTime-Glo™) to detect phosphatidylserine externalization on apoptotic cells .

- Control Setup : Include untreated cells and positive controls (e.g., staurosporine-induced apoptosis).

- Data Normalization : Express results as fold-change relative to controls, ensuring triplicate replicates for statistical validity.

| Assay Type | Detection Method | Key Metric |

|---|---|---|

| Caspase Activity | Luminescence | Relative Luminescence Units |

| Apoptosis Detection | Fluorescence | % Annexin V-Positive Cells |

Q. How is Z-Asp(osu)-ome synthesized and characterized for purity in experimental studies?

- Methodological Answer :

- Synthesis : Follow established protocols for carbobenzoxy (Z)-protected aspartic acid derivatives, using N-hydroxysuccinimide (OSu) esterification under anhydrous conditions .

- Characterization :

- NMR Spectroscopy : Confirm molecular structure (e.g., H and C peaks for Z-group and OSu ester).

- HPLC Analysis : Verify purity (>95%) with a C18 column and UV detection at 220 nm.

- Mass Spectrometry : Validate molecular weight (e.g., [M+H] ion).

- Critical Step : Store synthesized compounds at -20°C in anhydrous DMSO to prevent hydrolysis.

Advanced Research Questions

Q. How can researchers resolve contradictory data on Z-Asp(osu)-ome’s dual role in apoptosis induction and autophagy suppression?

- Methodological Answer :

- Time-Course Experiments : Track temporal changes in apoptosis (caspase-3/7 activity) and autophagy markers (LC3-II/I ratio) to identify phase-specific effects .

- Pathway Inhibition : Use autophagy inhibitors (e.g., chloroquine) to isolate apoptosis mechanisms, or caspase inhibitors to study autophagy independently .

- Multi-Omics Integration : Combine transcriptomic data (e.g., RNA-seq) with proteomic analysis to map crosstalk between pathways.

- Statistical Validation : Apply ANOVA with post-hoc tests to assess significance across experimental groups.

Q. What strategies ensure reproducibility of Z-Asp(osu)-ome’s effects across different cell lines or model systems?

- Methodological Answer :

- Cell Line Validation : Use STR profiling to confirm cell line identity and minimize cross-contamination .

- Dose-Response Curves : Establish IC values for apoptosis/autophagy in each model (e.g., H9c2 vs. HEK293).

- Inter-Lab Replication : Share protocols via platforms like the Open Science Framework (OSF) for independent verification .

- Metadata Reporting : Document culture conditions (e.g., serum concentration, passage number) to identify confounding variables .

Q. How should researchers design experiments to investigate Z-Asp(osu)-ome’s off-target effects on non-caspase proteases?

- Methodological Answer :

- Protease Profiling Panels : Use fluorogenic substrates specific to cathepsins, calpains, or matrix metalloproteinases.

- Competitive Inhibition Assays : Compare Z-Asp(osu)-ome’s IC against selective caspase inhibitors (e.g., Z-VAD-FMK).

- Structural Modeling : Perform molecular docking studies to predict binding affinities to non-target proteases .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-dependent responses in Z-Asp(osu)-ome studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to a sigmoidal curve (e.g., log[inhibitor] vs. response) to calculate IC values.

- Outlier Detection : Apply Grubbs’ test or ROUT method to exclude anomalous data points .

- Software Tools : Use GraphPad Prism or R packages (e.g.,

drc) for robust curve fitting.

Q. How can researchers integrate Z-Asp(osu)-ome’s biochemical data with computational models of caspase activation pathways?

- Methodological Answer :

- Kinetic Modeling : Build ordinary differential equations (ODEs) to simulate caspase-3 cleavage dynamics.

- Parameter Estimation : Use experimental data (e.g., caspase activity over time) to refine model accuracy.

- Validation : Compare predicted vs. observed apoptosis rates under varying Z-Asp(osu)-ome concentrations .

Ethical and Reporting Standards

Q. What are the best practices for reporting Z-Asp(osu)-ome’s experimental protocols in peer-reviewed journals?

- Methodological Answer :

- MIAPE Guidelines : Adhere to Minimum Information About a Proteomics Experiment standards for data transparency .

- Supporting Information : Deposit raw data (e.g., NMR spectra, HPLC chromatograms) in repositories like Zenodo or Figshare .

- Conflict of Interest : Disclose funding sources and chemical suppliers to mitigate bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.